molecular formula C22H13F2N3O B2808729 3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole CAS No. 321526-22-1

3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole

Cat. No.: B2808729
CAS No.: 321526-22-1
M. Wt: 373.363
InChI Key: CBNSWUADAKDMSI-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole typically involves multi-step organic reactions

    Formation of Benzisoxazole Core: The benzisoxazole core can be synthesized via a cyclization reaction involving ortho-nitrobenzyl alcohol and a suitable nitrile.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.

    Pyrazole Formation: The pyrazole ring is typically formed through a condensation reaction between hydrazine and an appropriate diketone or β-keto ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the fluorophenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the presence of multiple fluorine atoms and heterocyclic rings. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

Biologically, 3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole has shown potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to modulate specific biological pathways makes it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-1H-pyrazole: Shares the pyrazole ring and fluorophenyl group but lacks the benzisoxazole core.

    2,1-benzisoxazole: The core structure without the additional fluorophenyl and pyrazolyl substitutions.

    4-fluorophenyl derivatives: Various compounds with a 4-fluorophenyl group attached to different cores.

Uniqueness

What sets 3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole apart is its combination of a benzisoxazole core with fluorophenyl and pyrazolyl groups. This unique structure imparts distinct electronic and steric properties, enhancing its potential for diverse applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)pyrazol-3-yl]-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3O/c23-16-8-5-14(6-9-16)22-17-13-15(7-10-20(17)26-28-22)19-11-12-27(25-19)21-4-2-1-3-18(21)24/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNSWUADAKDMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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